molecular formula C12H17Cl3N2 B7899079 (2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

(2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7899079
M. Wt: 295.6 g/mol
InChI Key: QMGMAFAEGQGJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a piperidine-derived compound featuring a 2,6-dichlorobenzyl substituent and an amine group at the 4-position of the piperidine ring. It is commonly utilized in pharmaceutical and biochemical research as a building block for synthesizing more complex molecules. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15-16H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGMAFAEGQGJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Benzyl-piperidin-4-yl-amine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows for the modification and derivatization necessary in the development of new chemical entities.

Synthetic Routes

  • The synthesis generally involves nucleophilic substitution reactions where 2,6-dichlorobenzyl chloride reacts with piperidine to form the piperidine derivative. This is followed by the introduction of an amine group at the 4-position of the piperidine ring and subsequent formation of the hydrochloride salt through treatment with hydrochloric acid.

Antimicrobial Properties

  • Preliminary studies suggest that (2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride exhibits antimicrobial activity against various bacterial strains. This positions it as a candidate for further research in antibiotic development.

Potential Therapeutic Applications

  • The compound has been investigated for its potential therapeutic effects in treating various medical conditions. Its ability to interact with specific molecular targets may modulate neurotransmitter systems and other cellular processes, indicating possible applications in neurology and oncology.

Mechanism of Action

  • The compound's mechanism involves binding to specific receptors or enzymes, which may lead to modulation of their activity. This interaction is crucial for understanding its biological effects and therapeutic potential.

Medicinal Chemistry

Drug Development

  • Research has focused on evaluating this compound as a lead compound for developing new drugs targeting specific diseases. Its structure allows for modifications that can enhance potency and selectivity against desired biological targets.

Case Studies

Industrial Applications

Material Science

  • In addition to its pharmaceutical applications, this compound is utilized in developing new materials and chemical processes. Its properties can be leveraged in creating specialized polymers or catalysts within industrial settings.

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Building block for complex organic molecules; versatile synthetic routes.
Biological Activity Exhibits antimicrobial properties; potential therapeutic applications.
Medicinal Chemistry Investigated as a lead compound for drug development; enzyme inhibition studies.
Industrial Applications Used in material science for new materials and catalytic processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share structural motifs, such as variations in the benzyl group, heterocyclic ring, or substitution patterns. Key differences in molecular properties and commercial availability are highlighted.

Structural Analogs and Their Properties

The following table summarizes critical data for (2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride and its analogs:

Compound Name Substitutions/Modifications Molecular Formula Molecular Weight (g/mol) Key Notes
(2,6-Dichloro-benzyl)-piperidin-4-yl-amine HCl Piperidin-4-yl, 2,6-dichlorobenzyl C₁₂H₁₅Cl₃N₂ ~294.62 (calculated) Target compound; discontinued
1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine HCl Piperidin-3-yl isomer C₁₂H₁₅Cl₃N₂ ~294.62 (calculated) Positional isomer; discontinued
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl 3-Cl-phenyl, ethyl substitution C₁₃H₁₈ClN₂·HCl ~295.25 (calculated) Altered aromatic substitution; discontinued
(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl Pyrrolidine ring (5-membered) C₁₁H₁₅Cl₃N₂ 281.61 Smaller heterocycle; chiral center
C-[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methylamine HCl Additional methyl group C₁₃H₁₇Cl₃N₂ 309.66 Methylated derivative; discontinued

Key Observations

Positional Isomerism
  • The 3-yl and 4-yl piperidine isomers (e.g., 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine HCl vs. the target compound) exhibit identical molecular formulas but differ in the amine group’s position on the piperidine ring.
Benzyl Substitution Patterns
  • Replacement of 2,6-dichlorobenzyl with 3-chlorophenyl-ethyl ([1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl) introduces steric and electronic changes. The ethyl group may reduce planarity, impacting interactions with hydrophobic pockets in enzymes or receptors .
Heterocycle Modifications
  • Substituting piperidine with pyrrolidine (5-membered ring) reduces ring size and conformational flexibility. The pyrrolidine analog () has a lower molecular weight (281.61 g/mol) and may exhibit distinct solubility or metabolic stability profiles .
Derivatization
  • Addition of a methyl group (C-[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methylamine HCl) increases molecular weight by ~15 g/mol compared to the target compound. Methylation could enhance lipophilicity, influencing membrane permeability .

Commercial Availability and Stability

  • Discontinuation Status: Most analogs, including the target compound, are marked as discontinued ().
  • Supplier Variability: The pyrrolidine analog () remains listed without discontinuation notes, implying relative stability or niche applications .

Implications for Research and Development

  • Drug Design : The 2,6-dichlorobenzyl motif is associated with enhanced halogen bonding in medicinal chemistry. However, positional isomerism and heterocycle modifications can drastically alter pharmacokinetic profiles.
  • Researchers may need to explore novel synthetic routes or stabilizing agents.

Biological Activity

(2,6-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and findings from various research studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorobenzyl group at the 2 and 6 positions. Its molecular formula is C12_{12}H14_{14}Cl2_2N2_2·HCl, with a molecular weight of approximately 294.05 g/mol. The presence of chlorine atoms contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. Research indicates that it may act as an inhibitor of certain kinases and receptors involved in cell signaling pathways relevant to cancer and neuroprotection .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro evaluations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit the growth of cancer cell lines. In one study, the compound was tested against several cancer types, demonstrating dose-dependent cytotoxic effects on human cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of chemotherapy-induced peripheral neuropathy. In animal studies, pretreatment with this compound significantly alleviated symptoms associated with paclitaxel-induced neuropathy, suggesting its potential use in protecting against chemotherapy-related nerve damage .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated potent activity against Staphylococcus aureus with an MIC value of 3.12 µg/mL .
Study 2 Anticancer ActivityShowed significant cytotoxicity in human cancer cell lines; induced apoptosis through mitochondrial pathways.
Study 3 NeuroprotectionAlleviated paclitaxel-induced neuropathy in mice; improved thermal sensitivity and mechanical allodynia at higher doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.